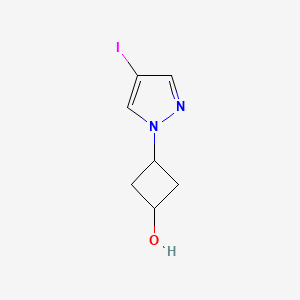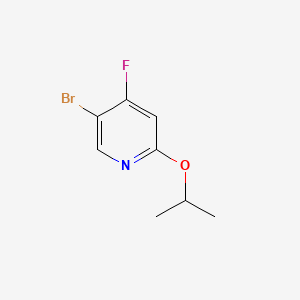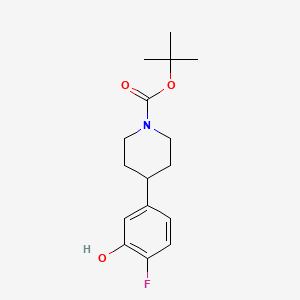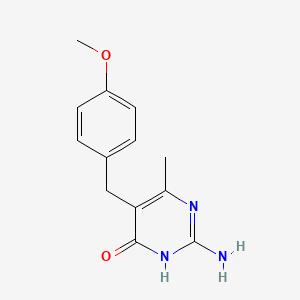
2-Amino-5-(4-methoxy-benzyl)-6-methyl-pyrimidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-5-(4-methoxybenzyl)-6-methylpyrimidin-4-ol is a heterocyclic organic compound that features a pyrimidine ring substituted with amino, methoxybenzyl, and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-(4-methoxybenzyl)-6-methylpyrimidin-4-ol typically involves multi-step organic reactionsSpecific reagents and catalysts, such as palladium complexes, are often employed to facilitate these transformations .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be utilized to scale up the production process efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-5-(4-methoxybenzyl)-6-methylpyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of compounds .
Wissenschaftliche Forschungsanwendungen
2-amino-5-(4-methoxybenzyl)-6-methylpyrimidin-4-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.
Wirkmechanismus
The mechanism of action of 2-amino-5-(4-methoxybenzyl)-6-methylpyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular pathways involved in signal transduction, leading to altered cellular responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-amino-5-ethylpyrimidine: This compound shares a similar pyrimidine core but differs in the substituents attached to the ring.
2-amino-4-methoxybenzylpyrimidine: Similar in structure but with variations in the position and type of substituents.
Uniqueness
2-amino-5-(4-methoxybenzyl)-6-methylpyrimidin-4-ol is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development efforts .
Eigenschaften
Molekularformel |
C13H15N3O2 |
|---|---|
Molekulargewicht |
245.28 g/mol |
IUPAC-Name |
2-amino-5-[(4-methoxyphenyl)methyl]-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C13H15N3O2/c1-8-11(12(17)16-13(14)15-8)7-9-3-5-10(18-2)6-4-9/h3-6H,7H2,1-2H3,(H3,14,15,16,17) |
InChI-Schlüssel |
NOYZDEVMVHWERU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)NC(=N1)N)CC2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



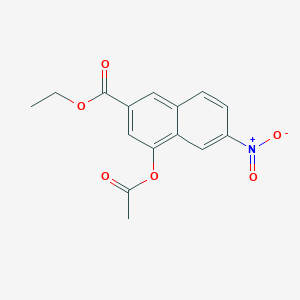
![Tert-butyl ((1-hydroxy-7-(2-hydroxyethoxy)-1,3-dihydrobenzo[C][1,2]oxaborol-3-YL)methyl)carbamate](/img/structure/B13928667.png)
![Propyl 2-(benzo[D]thiazol-2-YL)acetate](/img/structure/B13928668.png)
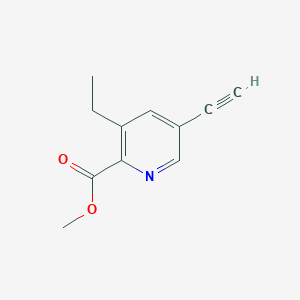
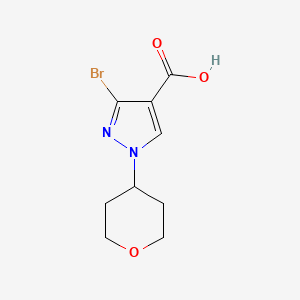

![2-Bromo-4-methoxybenzo[d]thiazole-6-carboxylic acid](/img/structure/B13928704.png)


